molecular formula C18H13N3O2 B7766276 6-(2-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

6-(2-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7766276
M. Wt: 303.3 g/mol
InChI Key: ABFWRAIWCFJGQI-UHFFFAOYSA-N
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Description

Compound “6-(2-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” is a chemical entity with the molecular formula C18H13N3O2 and a molecular weight of 303.31 g/mol . . This compound is primarily used in proteomics research and has significant applications in various scientific fields.

Preparation Methods

The preparation of 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves several synthetic routes. One common method includes the reaction of N-protective indole with halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal . The reaction conditions typically involve mechanical grinding to facilitate the C-H alkylation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes.

Comparison with Similar Compounds

4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:

    4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile analogs: These compounds have similar structures but may differ in functional groups or substituents.

    Other pyrimidine derivatives: Compounds with a pyrimidine core structure but different substituents. The uniqueness of 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-15-10-6-5-9-13(15)16-14(11-19)18(22)21-17(20-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWRAIWCFJGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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